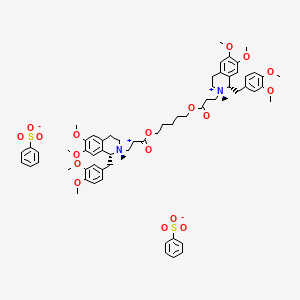

Atracurium besylate, (1R,2R,1'S,2'S)-

Description

Chiral Resolution Techniques for Tetracyclic Bis-Quaternary Ammonium Compounds

The synthesis of atracurium besylate yields a mixture of stereoisomers, with the (1R,2R,1'S,2'S) configuration predominating in a 3:1 ratio due to steric and electronic factors during manufacturing. Resolving these isomers requires advanced chiral separation methods. High-performance liquid chromatography (HPLC) with chiral stationary phases, such as cellulose tris(3,5-dimethylphenylcarbamate), has proven effective. A study demonstrated baseline separation (resolution factor >1.5) using a Chiralpak IC column with a mobile phase of hexane:isopropanol:diethylamine (80:20:0.1 v/v). Capillary electrophoresis with cyclodextrin-based chiral selectors offers an alternative, achieving enantiomeric resolution (Rs) of 2.3 for atracurium isomers under optimized pH (2.5) and voltage (25 kV) conditions.

Table 1: Comparative Performance of Chiral Resolution Techniques

| Technique | Stationary Phase/Selector | Resolution Factor | Elution Time (min) |

|---|---|---|---|

| HPLC | Cellulose tris(DMPC) | 1.7 | 18.4 |

| Capillary Electrophoresis | Sulfated β-cyclodextrin | 2.3 | 12.1 |

Nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents like tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) provides complementary structural validation. The (1R,2R,1'S,2'S) isomer shows distinct δH shifts at 3.40 ppm (N-CH3) and 5.16 ppm (aromatic protons) compared to other configurations.

Properties

CAS No. |

96946-50-8 |

|---|---|

Molecular Formula |

C65H82N2O18S2 |

Molecular Weight |

1243.5 g/mol |

IUPAC Name |

benzenesulfonate;5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1S,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |

InChI |

InChI=1S/C53H72N2O12.2C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t42-,43+,54-,55+;; |

InChI Key |

XXZSQOVSEBAPGS-UDVWXPNDSA-L |

Isomeric SMILES |

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@@+]4(CCC5=CC(=C(C=C5[C@@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Atracurium Besylate

The core synthetic approach involves the quaternization reaction between a key intermediate, N,N'-4,10-dioxa-3,11-dioxotridecylene-1,13-bis-tetrahydropapaverine (referred to as Compound 1), and methyl benzenesulfonate to form the bis-quaternary ammonium salt atracurium besylate.

- Reaction Components and Conditions:

- Compound 1

- Methyl benzenesulfonate

- Catalytic amount of an insoluble base (e.g., potassium carbonate, sodium carbonate)

- Solvent: Typically acetonitrile

- Reaction time: Approximately 16 hours with stirring at ambient conditions

The process involves combining Compound 1, methyl benzenesulfonate, and the insoluble base in acetonitrile, maintaining the mixture until the reaction completes, followed by filtration to remove the insoluble base.

Preparation of Key Intermediate (Compound 1)

The key intermediate is prepared through a multi-step synthesis involving:

- Reaction of tetrahydropapaverine with methyl acrylate or ethyl propenoate in organic solvents under basic catalysis.

- Subsequent reaction with pentanediol.

- Formation of dioxalic acid salt of (1R,1'R), (1S,1'S), and (1R,1'S)-4,10-dioxy-3,11-dioxo tridecylene-1,13-bis-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline].

This method avoids difficult synthetic intermediates, operates under mild conditions, and yields high purity and yield suitable for industrial production.

Purification and Isolation Techniques

Challenges in Purification

- Residual methyl benzenesulfonate and incompletely converted Compound 1 are major impurities.

- Traditional purification involves repeated precipitation with diethyl ether, which is inefficient and hazardous at large scale.

- Removal of methyl benzenesulfonate often requires 3 to 4 cycles of redissolution and reprecipitation.

Improved Purification Process

A patented process improves purification by:

- Using an insoluble base to catalyze the reaction and facilitate complete conversion.

- Filtering the reaction mixture to remove insoluble base before precipitation.

- Precipitating atracurium besylate by diluting the reaction mixture with a mixture of an acetate (e.g., ethyl acetate) and a lower aliphatic hydrocarbon (e.g., heptane).

- Washing the precipitated solid with solvents such as toluene and heptane.

- Drying under nitrogen atmosphere.

This process substantially reduces impurities and avoids the repeated use of diethyl ether, improving safety and efficiency.

Alternative Refining Method

Another method involves:

- Dissolving crude cis-atracurium besylate in dichloromethane (pH=4) containing benzenesulfonic acid.

- Mixing with silica gel and concentrating under reduced pressure.

- Sequential washing of the silica gel carrier with dichloromethane-methanol mixtures of increasing methanol content.

- Collecting leachate with high purity (>96%) and low impurities.

This non-chromatographic column method simplifies refinement and yields high-purity product suitable for pharmaceutical use.

Comparative Data Table of Key Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

Atracurium besylate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bonds in atracurium besylate can be hydrolyzed by nonspecific esterases in the body.

Hofmann Elimination: This nonenzymatic process occurs at physiological pH and temperature, leading to the breakdown of atracurium besylate into laudanosine and a monoquaternary acrylate.

Common Reagents and Conditions

Hydrolysis: Typically occurs in the presence of water and esterases.

Hofmann Elimination: Occurs under physiological conditions without the need for specific reagents.

Major Products Formed

Laudanosine: A tertiary amine formed during Hofmann elimination.

Monoquaternary Acrylate: Another product of Hofmann elimination.

Scientific Research Applications

Pharmacological Properties

Atracurium besylate is characterized by its ability to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery. It undergoes a spontaneous non-enzymatic biotransformation, primarily through Hofmann elimination, resulting in the formation of laudanosine and an acrylate moiety. These metabolites are significant as they contribute to the drug's pharmacokinetics and safety profile, particularly in patients with compromised liver or kidney function .

Clinical Applications

- Surgical Use : Atracurium besylate is widely used in anesthesia to induce muscle relaxation, aiding in procedures requiring intubation. Its rapid onset and intermediate duration of action make it suitable for various surgical contexts .

- Oncology : Recent studies have highlighted atracurium besylate's role in promoting astroglial differentiation in glioblastoma stem cells (GSCs). Research indicates that treatment with atracurium besylate significantly inhibits the clonogenic capacity of GSCs, suggesting potential therapeutic applications in glioblastoma management .

- Neurobiology : The compound's antagonistic effects on nicotinic acetylcholine receptors (nAChRs) have opened avenues for research into neurotransmitter signaling modulation. Atracurium besylate's interaction with nAChRs suggests potential applications in neurological disorders where cholinergic signaling is disrupted .

Case Studies

- Clinical Toxicology : A notable case involved an anesthesiologist who succumbed to an overdose of atracurium besylate, highlighting the drug's potential for misuse and the importance of monitoring its administration closely during clinical use . Toxicological analyses revealed significant levels of laudanosine, underscoring the need for awareness regarding the drug's metabolites.

- Research on Glioblastoma : In a study examining the effects of atracurium besylate on GSCs, researchers found that treatment not only promoted astroglial differentiation but also reduced the tumor-initiating capacity of these cells. This suggests that atracurium besylate could be a valuable adjunct therapy in glioblastoma treatment protocols .

Mechanism of Action

Atracurium besylate exerts its effects by antagonizing the neurotransmitter action of acetylcholine. It binds competitively with cholinergic receptor sites on the motor end-plate, preventing acetylcholine from activating these receptors . This antagonism is reversible by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine . The compound is inactivated in plasma via ester hydrolysis and Hofmann elimination .

Comparison with Similar Compounds

Table 1: Key Comparison of Atracurium Besylate and Analogous NMBAs

Mechanistic and Research Findings

Cisatracurium

Cisatracurium, the 1R-cis,1'R-cis isomer of atracurium, exhibits 3× greater potency and reduced histamine release , making it preferable for patients with cardiovascular instability . Pharmacokinetic studies show its clearance is independent of hepatic/renal function, relying solely on Hofmann elimination. In critically ill patients, cisatracurium’s longer duration (40–60 minutes) reduces dosing frequency compared to atracurium .

Vecuronium Bromide

Unlike atracurium, vecuronium undergoes hepatic metabolism to 3-desacetylvecuronium, which accumulates in renal failure . Both drugs suppress glioblastoma stem cell (GSC) clonogenicity via nAChR antagonism, but vecuronium requires daily dosing due to instability in aqueous solutions . Clinical trials comparing rapid sequence induction (RSI) efficacy found atracurium’s onset (2.5 minutes) faster than vecuronium (3–5 minutes) but slower than succinylcholine .

Succinylcholine

Succinylcholine, a depolarizing NMBA, remains the gold standard for RSI due to its ultra-rapid onset (0.5–1 minute). However, it poses risks of hyperkalemia and malignant hyperthermia, whereas atracurium is safer for patients with metabolic disorders .

Stability and Degradation

Atracurium besylate degrades into laudanosine (neurotoxic) and monoquaternary acrylates under alkaline conditions . HPLC and TLC methods quantify these impurities with linear ranges of 1–8 µg/mL (UV detection at 280–282 nm) . In contrast, cisatracurium produces 50% less laudanosine, reducing toxicity risks . Atracurium’s instability in lactated Ringer’s solution necessitates saline-based diluents .

Biological Activity

Atracurium besylate is a neuromuscular blocking agent widely used in anesthesia. Its biological activity is characterized by its role as a nicotinic acetylcholine receptor (nAChR) antagonist, which leads to various physiological effects, particularly in the context of cancer biology and cellular differentiation. This article delves into the mechanisms of action, therapeutic implications, and specific studies that highlight the compound's biological activities.

Atracurium besylate acts primarily by competing with acetylcholine for binding sites on nAChRs at the neuromuscular junction. This antagonistic action results in muscle relaxation and paralysis, making it useful during surgical procedures. However, recent studies have uncovered additional roles beyond muscle relaxation:

- Astroglial Differentiation : Atracurium besylate has been shown to promote astroglial differentiation in glioblastoma stem cells (GSCs) through its interaction with nAChRs. In vitro studies demonstrated that treatment with Atracurium besylate increased the percentage of glial fibrillary acidic protein (GFAP)-expressing cells significantly across different GSC lines, indicating a shift towards a more differentiated cell type .

Case Studies and Experimental Data

- Astrocytic Differentiation in GSCs :

- Inhibition of GSC Frequency :

-

Effects on Corneal Endothelium :

- An investigation into the acute effects of Atracurium besylate on chicken corneal endothelium revealed cellular damage when exposed to the compound. The experimental group showed significant cell loss compared to controls, highlighting potential cytotoxic effects that warrant further investigation .

Data Tables

| Study Focus | Cell Line | Concentration (μM) | GFAP Expression Increase (%) | Result Summary |

|---|---|---|---|---|

| Astrocytic Differentiation | HSR-GBM1 | 10 | 81.1 | Significant increase in astroglial differentiation |

| GSC Frequency Reduction | HSR-GBM1 | 10 | N/A | Reduced GSC frequency from 1 in 3.7 to 1 in 9.7 |

| Corneal Endothelium Damage | Chicken Corneas | 10 | N/A | Significant cellular damage observed |

Implications for Therapy

The findings regarding Atracurium besylate’s ability to promote astrocytic differentiation suggest potential therapeutic applications in treating glioblastoma by targeting GSCs, which are known for their role in tumor recurrence and resistance to therapy. By inducing differentiation, Atracurium besylate could reduce the malignancy of tumors and improve patient outcomes.

Q & A

Q. What experimental protocols are recommended for determining the effective dose (ED95) of Atracurium besylate in preclinical neuromuscular blockade studies?

- Methodological Answer: To determine ED95 (the dose producing 95% twitch inhibition), use a peripheral nerve stimulator to monitor the train-of-four (TOF) response in anesthetized animal models (e.g., cats or rabbits). Administer incremental bolus doses (e.g., 0.0375 mg/kg in cats) until T1 (first twitch in TOF) is depressed by 45–55% from baseline . Maintain stable anesthesia (e.g., halothane or fentanyl/nitrous oxide) to avoid confounding hemodynamic effects. Calculate ED95 based on dose-response curves, adjusting for species-specific pharmacokinetics. Human ED95 is established at 0.2 mg/kg under balanced anesthesia .

Q. How should Atracurium besylate solutions be prepared for in vitro assays to ensure stability?

- Methodological Answer: Prepare infusion solutions using 5% dextrose or 0.9% sodium chloride (avoid lactated Ringer’s, which accelerates degradation). Use concentrations of 0.2–0.5 mg/mL and administer within 24 hours. Avoid alkaline solutions (e.g., barbiturates) to prevent precipitation of free acid . Store refrigerated (2–8°C) and protect from light; discard after 14 days at room temperature. Validate stability using high-performance liquid chromatography (HPLC) to monitor degradation products like laudanosine .

Q. What are the critical considerations for co-administering Atracurium besylate with aminoglycosides in animal models?

- Methodological Answer: Aminoglycosides potentiate neuromuscular blockade by reducing acetylcholine release. In rodent models, reduce Atracurium doses by 30–50% and monitor TOF ratios continuously. Allow extended recovery periods post-administration. Use neostigmine (0.04–0.07 mg/kg) with glycopyrrolate for reversal, but expect delayed efficacy due to synergistic effects .

Advanced Research Questions

Q. How do degradation pathways (Hofmann elimination and ester hydrolysis) influence pharmacokinetic modeling of Atracurium besylate in long-term ICU studies?

- Methodological Answer: Model clearance using a two-compartment approach: Hofmann elimination (pH- and temperature-dependent) accounts for 45% of total clearance, while ester hydrolysis contributes 55%. In ICU patients, interpatient variability in infusion rates (4.5–29.5 mcg/kg/min) reflects differences in body temperature, pH, and organ function . Use population pharmacokinetic software (e.g., NONMEM) to incorporate covariates like creatinine clearance and albumin levels, though renal/hepatic impairment has minimal impact due to non-enzymatic degradation .

Q. What analytical techniques validate the quantification of Atracurium besylate isomers and degradation products in pharmacokinetic samples?

- Methodological Answer: Employ reverse-phase HPLC with UV detection (λ = 280 nm) to separate cis-cis, trans-cis, and trans-trans isomers. Use a C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0) in gradient mode. Validate specificity, accuracy (≥98%), and precision (RSD <2%) per USP monographs . For degradation products, liquid chromatography-mass spectrometry (LC-MS) identifies laudanosine and acrylate derivatives, with limits of quantification (LOQ) ≤10 ng/mL .

Q. What strategies mitigate histamine release in dose-response studies, and how do they affect experimental outcomes?

- Methodological Answer: Pre-treat with H1/H2 antagonists (e.g., diphenhydramine + ranitidine) 30 minutes pre-dose. Use slower infusion rates (≥60 sec) for doses >0.5 mg/kg to minimize mast cell activation . In comparative studies, substitute cisatracurium (a stereoisomer with 3x potency and negligible histamine release) to isolate mechanism-based effects . Note that histamine-mediated hypotension correlates poorly with plasma levels, requiring continuous arterial pressure monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.